molecular formula C15H16O6 B8490217 Bis[(furan-2-yl)methyl] pentanedioate CAS No. 94245-65-5

Bis[(furan-2-yl)methyl] pentanedioate

Cat. No.: B8490217
CAS No.: 94245-65-5
M. Wt: 292.28 g/mol
InChI Key: NGZOYMWPHVBJIJ-UHFFFAOYSA-N
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Description

Bis[(furan-2-yl)methyl] pentanedioate is a synthetic diester derived from pentanedioic acid (glutaric acid), where the two hydroxyl groups are esterified with furan-2-ylmethyl alcohol. The compound features a central pentanedioate backbone flanked by two furan-2-ylmethyl ester groups. Furan derivatives are often employed as intermediates in drug synthesis or as bio-based platform chemicals due to their aromatic and electron-rich nature .

Properties

CAS No.

94245-65-5

Molecular Formula

C15H16O6

Molecular Weight

292.28 g/mol

IUPAC Name

bis(furan-2-ylmethyl) pentanedioate

InChI

InChI=1S/C15H16O6/c16-14(20-10-12-4-2-8-18-12)6-1-7-15(17)21-11-13-5-3-9-19-13/h2-5,8-9H,1,6-7,10-11H2

InChI Key

NGZOYMWPHVBJIJ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)COC(=O)CCCC(=O)OCC2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Pentanedioate Esters with Simple Alkyl Groups
  • Dimethyl Pentanedioate: Identified in Malacca bark and fruit extracts (), this compound replaces the furan-2-ylmethyl groups with methyl esters. It is naturally occurring and exhibits lower molecular complexity compared to the target compound.
  • Methyl Adipate and Dimethyl Adipate : These adipate esters, also found in Malacca extracts, share similar esterification patterns but differ in backbone length (adipate vs. pentanedioate). The longer carbon chain in adipates may confer enhanced flexibility and hydrophobicity .
Furan-Containing Derivatives
  • 3,3'-[(5-Aryl-furan-2-yl)methylene]bis(4-hydroxycoumarins) (6a–6d) : These coumarin-furan hybrids () feature a furan ring linked to bis(4-hydroxycoumarin) via a methylene bridge. While structurally distinct from Bis[(furan-2-yl)methyl] pentanedioate, they highlight the role of furan substituents in modulating properties. For example, electron-withdrawing groups (e.g., nitro in 6b) increase melting points (317–319°C) due to enhanced intermolecular interactions .
  • Bis(furan-2-yl)mercury: An organometallic compound (), this mercury derivative demonstrates the versatility of furan rings in forming stable metal complexes. However, its toxicity and reactivity differ significantly from the non-metallic ester discussed here .
Table 1: Key Properties of this compound and Analogues
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Source/Application Key References
This compound C₁₇H₁₈O₇ 334.32 Not reported Synthetic (hypothetical) Inferred
Dimethyl Pentanedioate C₇H₁₂O₄ 160.17 Not reported Natural (Malacca extracts)
3,3'-[(5-(4-Nitrophenyl)furan-2-yl)methylene]bis(4-hydroxycoumarin) (6b) C₂₉H₁₇NO₉ 523.45 317–319 Synthetic (anticoagulant precursor)
Bis(furan-2-yl)mercury C₈H₆HgO₂ 350.73 Not reported Organometallic synthesis
Key Observations:
  • Synthetic Challenges : The coumarin-furan derivatives () require prolonged reaction times (up to 93 hours) for classical synthesis, suggesting that introducing furan groups may necessitate optimized conditions for the target compound .

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